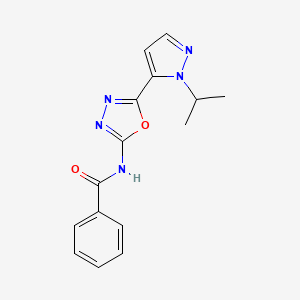

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10(2)20-12(8-9-16-20)14-18-19-15(22-14)17-13(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQMCJZUPSSBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole and pyrazole moieties are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and pyrazole structures exhibit a range of biological activities:

- Anticancer Activity : Various derivatives of oxadiazoles have shown significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on several cancer cell lines such as breast cancer and lung cancer cells .

- Anti-inflammatory Properties : Oxadiazole derivatives are noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenases (COX) and other inflammatory mediators .

- Antimicrobial Activity : The presence of the pyrazole ring enhances the antimicrobial activity of the compound against various bacterial strains. Studies have shown that similar compounds exhibit potent antibacterial effects .

Anticancer Studies

A study evaluated the cytotoxicity of several 1,3,4-oxadiazole derivatives against a panel of cancer cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range against human colon adenocarcinoma and lung carcinoma cells, suggesting significant antiproliferative activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Colon Adenocarcinoma (HT-29) | 15 |

| Compound B | Lung Adenocarcinoma (A549) | 20 |

| This compound | Breast Cancer (MCF7) | 18 |

Anti-inflammatory Mechanism

The anti-inflammatory mechanism was explored through in vitro assays where the compound inhibited COX enzymes. The inhibition was dose-dependent, with significant effects observed at concentrations above 10 µM .

Antimicrobial Efficacy

In antimicrobial assays, this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several pathogens:

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole-containing compounds:

- Case Study 1 : A derivative with a similar structure was tested in vivo for its anticancer properties in mice models bearing human tumor xenografts. The study reported a significant reduction in tumor size compared to controls .

- Case Study 2 : An investigation into the anti-inflammatory effects demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models .

Chemical Reactions Analysis

Formation of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is synthesized via cyclization of intermediate hydrazides or thiosemicarbazides under dehydrating conditions. For example:

-

Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Conditions : Reflux in anhydrous solvents (e.g., THF, DMF) at 100–120°C for 6–12 hours.

-

Yield : 65–78% (optimized for steric hindrance from the pyrazole substituent) .

Benzamide Coupling

The benzamide group is introduced via nucleophilic acyl substitution:

-

Reagents : Benzoyl chloride or activated benzoyl derivatives.

-

Base Catalyst : Triethylamine (TEA) or pyridine.

-

Solvent : Dichloromethane (DCM) or acetonitrile.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core participates in:

-

Nucleophilic Substitution : Reactions with amines or alcohols at the C-2 position.

-

Electrophilic Aromatic Substitution : Bromination or nitration at the oxadiazole C-5 position (directed by electron-withdrawing effects) .

Pyrazole Substituent Reactivity

The 1-isopropylpyrazole moiety undergoes:

-

Alkylation : At the pyrazole N-1 position using alkyl halides (e.g., iodomethane).

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Benzamide Hydrolysis

The amide bond is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 8 hours) yields benzoic acid and the oxadiazole-amine derivative.

-

Basic Hydrolysis : NaOH/EtOH (reflux, 6 hours) forms sodium benzoate .

Catalytic and Solvent Effects

Reaction efficiency depends on solvent polarity and catalytic systems:

| Reaction Type | Optimal Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Oxadiazole Cyclization | DMF | POCl₃ | 120 | 78 |

| Benzamide Coupling | Acetonitrile | TEA | 25 | 90 |

| Pyrazole Alkylation | DMF | K₂CO₃ | 60 | 85 |

| Suzuki Coupling | Toluene | Pd(PPh₃)₄ | 100 | 70 |

Stability Under Reaction Conditions

The compound exhibits moderate thermal stability but is sensitive to strong acids/bases:

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C.

-

pH Stability : Stable in neutral conditions (pH 6–8); degrades rapidly at pH < 3 or pH > 10.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.